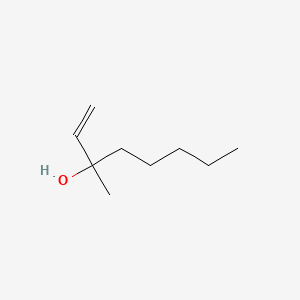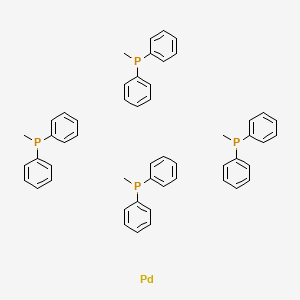![molecular formula C48H30Co2Fe4N6O32 B15343674 cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate is a complex coordination compound that involves cobalt, iron, and a diazenyl-substituted benzene dicarboxylate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate typically involves the coordination of cobalt and iron ions with the diazenyl-substituted benzene dicarboxylate ligand. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the proper formation of the coordination complex. The hexahydrate form is achieved by crystallizing the compound from a water-based solution.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale coordination reactions in reactors designed to maintain precise temperature and pH conditions. The process would include steps for purification and crystallization to obtain the hexahydrate form, ensuring high purity and yield.
化学反応の分析
Types of Reactions
Cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate can undergo various chemical reactions, including:
Oxidation and Reduction: The metal centers (cobalt and iron) can participate in redox reactions, altering their oxidation states.
Substitution: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or hydrazine may be employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state complexes, while reduction could produce lower oxidation state species.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a catalyst in various organic reactions due to the redox-active nature of its metal centers.
Biology and Medicine
Industry
In industry, it could be utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) or as a component in sensors and electronic devices.
作用機序
The mechanism by which cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate exerts its effects involves the interaction of its metal centers with various substrates. The cobalt and iron ions can facilitate electron transfer processes, making the compound effective in catalytic applications. The diazenyl-substituted benzene dicarboxylate ligand provides stability and specificity to the coordination complex.
類似化合物との比較
Similar Compounds
- Cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;nickel(2+);oxygen(2-);hexahydrate
- Iron(3+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;nickel(2+);oxygen(2-);hexahydrate
Uniqueness
The uniqueness of cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate lies in its specific combination of metal centers and the diazenyl-substituted ligand, which imparts distinct redox properties and stability. This makes it particularly suitable for applications requiring robust and versatile coordination compounds.
特性
分子式 |
C48H30Co2Fe4N6O32 |
|---|---|
分子量 |
1544.0 g/mol |
IUPAC名 |
cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate |
InChI |
InChI=1S/3C16H10N2O8.2Co.4Fe.6H2O.2O/c3*19-13(20)7-1-8(14(21)22)4-11(3-7)17-18-12-5-9(15(23)24)2-10(6-12)16(25)26;;;;;;;;;;;;;;/h3*1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;;;;6*1H2;;/q;;;2*+2;4*+3;;;;;;;2*-2/p-12 |
InChIキー |
GIYLHDICLYOMHW-UHFFFAOYSA-B |
正規SMILES |
C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N=NC2=CC(=CC(=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.[O-2].[O-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Co+2].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


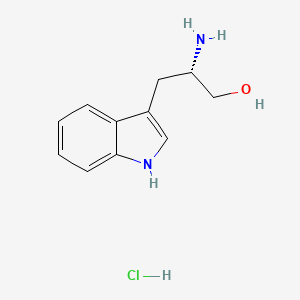
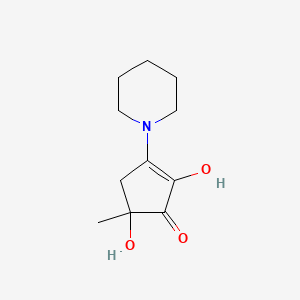

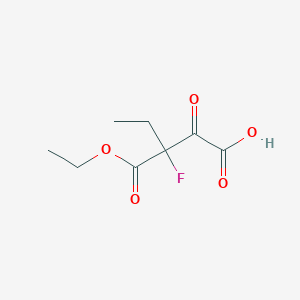

![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

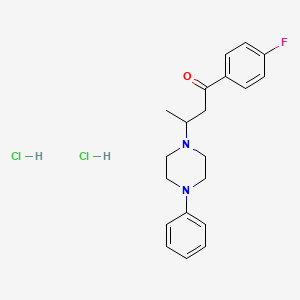

![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
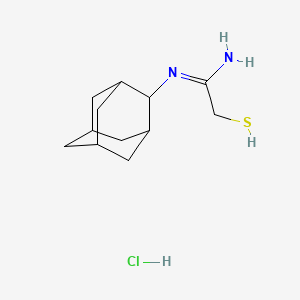
![5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one](/img/structure/B15343697.png)
